molecular formula C11H11FO2 B1630432 Ethyl 3-(4-fluorophenyl)prop-2-enoate

Ethyl 3-(4-fluorophenyl)prop-2-enoate

Cat. No. B1630432
M. Wt: 194.2 g/mol
InChI Key: UNAXNPTZJKKUGO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-fluorophenyl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-fluorophenyl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(4-fluorophenyl)prop-2-enoate

Molecular Formula

C11H11FO2

Molecular Weight

194.2 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3

InChI Key

UNAXNPTZJKKUGO-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)F

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-fluorobenzaldehyde (8.6 mL, 0.081 mol) and carboethoxymethylene triphenylphosphorane (34 g, 0.097 mol) in toluene (400 mL) was heated at reflux for 3 h. After this time the solvent was removed in vacuo and the residue triturated in petrol:Et2O (1:1). The mixture was filtered and the filtrate evaporated. The residue was chromatographed on silica gel, eluting with petrol:Et2O (3:1), to afford the ester (14.4 g, 92%) as a low-melting colourless solid. 1H NMR (major isomer) (250 MHz, CDCl3) δ1.34 (3H, t, J=7.0 Hz), 4.26 (2H, q, J=7.0 Hz), 6.36 (1H, d, J=16 Hz), 7.07 (2H, dd, JHA-HB =8.6 Hz and JHA-F =8.6 Hz), 7.51 (2H, dd, JHB-HA =8.6 Hz and JHB-F =5.3 Hz), 7.65 (1H, d, J=16 Hz).
Quantity
8.6 mL
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reactant
Reaction Step One
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34 g
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reactant
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400 mL
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solvent
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Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Sodium hydride (2.11 g, 48.4 mmol) was suspended in anhydrous tetrahydrofuran (60 ml), and diethylphosphonoacetic acid ethyl ester (10.84 g, 48.4 mmol) was added dropwise thereto in an ice bath followed by stirring for 10 minutes. To this mixture solution, a solution of 4-fluorobenzaldehyde (5.00 g, 40.3 mmol) in anhydrous tetrahydrofuran (60 ml) was added dropwise at the same temperature. The reaction solution was stirred for 3 hours, and poured into ice-cold water (150 ml), and then extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and the solvent was evaporated in vacuo, and then the residue was purified by flash chromatography on a silica gel column (elution solvent; hexane:ethyl acetate=10:1-3:1) to give 4-fluorocinnamic acid ethyl ester (6.69 g, 86% yield) as a colorless oil.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
10.84 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

4-Fluorobenzaldehyde (27.2 ml, 0.23 Mol) and carboethoxymethylenetriphenylphosphorane (88.38 g, 0.23 Mol) were disolved in toluene (500 ml), and the mixture was heated overnight at reflux. The reaction was stripped then purified by flash chromatography in 25% EtOAc/Hexanes yielded 44.55g of a crystalline solid as product. NMR (300 MHz, CDCl3) δ 7.65 (d, 1H, J=16 Hz); 7.60-7.40 (m, 2H); 7.08 (t, 2H, J=7 Hz); 6.35 (d, 1H, J=16 Hz); 4.26 (q, 2H, J=7 Hz); 1.34 (t, 3H, J=7 Hz).
Quantity
27.2 mL
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reactant
Reaction Step One
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88.38 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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